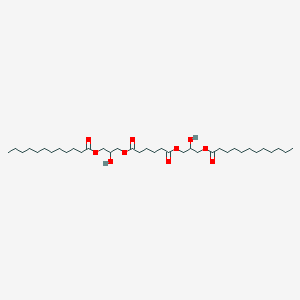
Bis(3-dodecanoyloxy-2-hydroxypropyl) hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-dodecanoyloxy-2-hydroxypropyl) hexanedioate is a complex organic compound known for its unique chemical structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. This compound is characterized by the presence of ester and hydroxyl functional groups, which contribute to its versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-dodecanoyloxy-2-hydroxypropyl) hexanedioate typically involves esterification reactions. One common method includes the reaction of hexanedioic acid with 3-(dodecanoyloxy)-2-hydroxypropyl alcohol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid to facilitate the formation of ester bonds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-dodecanoyloxy-2-hydroxypropyl) hexanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new esters or amides.
Applications De Recherche Scientifique
Bis(3-dodecanoyloxy-2-hydroxypropyl) hexanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Employed in the study of lipid metabolism and as a component in biochemical assays.
Medicine: :
Propriétés
Numéro CAS |
149607-81-8 |
|---|---|
Formule moléculaire |
C36H66O10 |
Poids moléculaire |
658.9 g/mol |
Nom IUPAC |
bis(3-dodecanoyloxy-2-hydroxypropyl) hexanedioate |
InChI |
InChI=1S/C36H66O10/c1-3-5-7-9-11-13-15-17-19-23-33(39)43-27-31(37)29-45-35(41)25-21-22-26-36(42)46-30-32(38)28-44-34(40)24-20-18-16-14-12-10-8-6-4-2/h31-32,37-38H,3-30H2,1-2H3 |
Clé InChI |
KNXCRXVEYZHQEA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O)O |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















